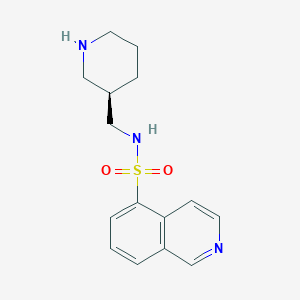

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride

Description

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride is a chiral sulfonamide derivative characterized by an isoquinoline core substituted with a sulfonic acid group at position 5, which is further functionalized with a piperidin-3-ylmethyl amide moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. This compound is synthesized via sulfonylation reactions, as demonstrated in protocols involving thionyl chloride and dimethylformamide for precursor activation . Its enantiomeric purity (S-configuration) is critical for biological activity, as stereochemistry often dictates target binding affinity .

Properties

Molecular Formula |

C15H19N3O2S |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C15H19N3O2S/c19-21(20,18-10-12-3-2-7-16-9-12)15-5-1-4-13-11-17-8-6-14(13)15/h1,4-6,8,11-12,16,18H,2-3,7,9-10H2/t12-/m1/s1 |

InChI Key |

LVKNSNFJNYCSHC-GFCCVEGCSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Canonical SMILES |

C1CC(CNC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride typically involves multiple steps, including the formation of the isoquinoline ring, sulfonation, and the introduction of the piperidin-3-ylmethyl amide group. One common method involves the following steps:

Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

Sulfonation: The isoquinoline ring is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.

Introduction of Piperidin-3-ylmethyl Amide Group: The final step involves the reaction of the sulfonated isoquinoline with piperidin-3-ylmethyl amine under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Amine Substituents

Compounds sharing the isoquinoline-5-sulfonamide backbone but differing in amine substituents exhibit varied pharmacological profiles:

Key Insight: The piperidin-3-ylmethyl group in the target compound improves target selectivity and pharmacokinetics compared to pyrrolidine or non-amide analogs .

Stereoisomeric Counterparts

The R-enantiomer of the target compound, (R)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride, demonstrates distinct biological behavior due to stereochemical inversion. Studies on analogous inhibitors (e.g., 2-methylpiperazine derivatives) reveal that the S-configuration enhances binding to ATP pockets in kinases, whereas the R-form shows reduced efficacy .

Functional Analogs with Extended Substituents

Sulfonamide derivatives with additional functional groups exhibit broader or specialized applications:

Key Insight : Bulky substituents (e.g., 4-chlorobenzyl) improve target specificity but may compromise solubility, necessitating salt forms like dihydrochloride for optimization .

Stability and Degradation Profile

The dihydrochloride salt form of the target compound mitigates degradation risks compared to free bases. However, isoquinoline-5-sulfonic acid derivatives are prone to photodegradation. For example, Fasudil Hydrochloride (a related isoquinoline sulfonamide) degrades under light to form isoquinoline-5-sulfonic acid, necessitating storage in dark conditions . This suggests similar stability precautions are advisable for the target compound.

Biological Activity

(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide dihydrochloride, with the CAS number 936233-09-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.32 g/mol. The compound features an isoquinoline core with a piperidinylmethyl substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.32 g/mol |

| CAS Number | 936233-09-9 |

Research indicates that (S)-Isoquinoline derivatives often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The sulfonamide group present in this compound is known to enhance its interaction with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes.

- Antimicrobial Activity : Studies have shown that isoquinoline derivatives can exhibit antimicrobial effects against various pathogens. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways in bacteria.

- Anti-inflammatory Properties : The sulfonamide moiety is implicated in reducing inflammation by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at the University of Groningen evaluated the antimicrobial properties of various isoquinoline derivatives, including (S)-Isoquinoline-5-sulfonic acid derivatives. The results indicated a significant reduction in bacterial growth for certain strains, suggesting potential for development as antibacterial agents .

-

Inhibition of Enzymatic Activity :

- Research published in a biochemical journal explored the inhibition of specific kinases by isoquinoline derivatives. The study found that (S)-Isoquinoline-5-sulfonic acid could effectively inhibit the activity of certain protein kinases involved in cancer progression, highlighting its potential as an anticancer agent .

- Pharmacokinetics and Metabolism :

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Isoquinoline Core : Starting from readily available precursors, the isoquinoline structure is formed through cyclization reactions.

- Sulfonation : Introduction of the sulfonic acid group is achieved via electrophilic aromatic substitution.

- Amidation : The final step involves reacting the sulfonated isoquinoline with piperidin-3-ylmethylamine to form the desired amide product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.